2-phenoxybutanenitrile
Description
Properties
CAS No. |
6441-22-1 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 2 Phenoxybutanenitrile
Elucidation of Precursor Chemistry and Feedstock Utilization
The successful synthesis of 2-phenoxybutanenitrile is fundamentally dependent on the appropriate selection of starting materials. The primary precursors can be categorized based on the key bond formations they are designed to achieve.
For pathways centered on forming the C–O ether bond, the logical precursors are a phenoxide source and a butane (B89635) backbone already containing the nitrile group.
Phenol or Sodium Phenoxide : Phenol serves as the source of the phenoxy group. It is typically deprotonated with a base (e.g., sodium hydride, sodium hydroxide) to form the more nucleophilic sodium phenoxide.
2-Halobutanenitrile : A compound such as 2-chlorobutanenitrile or 2-bromobutanenitrile serves as the electrophile, providing the four-carbon nitrile backbone with a suitable leaving group for nucleophilic attack.
Alternatively, for strategies that introduce the nitrile group onto a pre-existing phenoxybutane structure, the precursors change accordingly.
1-Phenoxy-2-butanol : This alcohol can be converted into a substrate suitable for nucleophilic substitution by the cyanide ion. This often involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate.
1,2-Epoxy-3-phenoxybutane : This epoxide serves as a key precursor for ring-opening strategies where a cyanide nucleophile introduces the nitrile moiety.
Finally, pathways involving the ring-opening of a non-phenoxylated epoxide utilize simple, readily available feedstocks.
1,2-Epoxybutane : A common industrial chemical that can be opened to form a 2-hydroxybutanenitrile intermediate.
Cyanide Sources : These include simple inorganic salts like potassium cyanide (KCN) or sodium cyanide (NaCN), as well as silylated reagents like trimethylsilyl cyanide (TMSCN), which often offers improved solubility and reactivity.
Novel Reaction Design for C–C and C–O Bond Formation in Synthesis
The core of synthesizing this compound lies in the strategic construction of its defining bonds. Modern organic synthesis provides several robust methods for achieving this.
Nucleophilic substitution, particularly via the SN2 mechanism, is a cornerstone of organic synthesis and offers a direct route to this compound. ucsd.eduscience.gov This approach typically involves the formation of the C–O ether bond by reacting a phenoxide nucleophile with an alkyl halide electrophile.
The reaction proceeds via a backside attack, where the sodium phenoxide nucleophile attacks the carbon atom bearing a leaving group (e.g., bromide) on the 2-bromobutanenitrile substrate. ucsd.edu This concerted, single-step mechanism results in an inversion of stereochemistry at the electrophilic carbon center. ucsd.eduyoutube.com The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.
Table 1: Representative Conditions for SN2 Synthesis of this compound
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 2-Bromobutanenitrile | Phenol | Sodium Hydride (NaH) | DMF | 25–50 |
| 2-Chlorobutanenitrile | Phenol | Potassium Carbonate (K₂CO₃) | Acetonitrile | 80 |
| Butane-2-yl Tosylate | Sodium Phenoxide | - | THF | 65 |
This table presents illustrative data based on typical SN2 reactions.
A powerful and regioselective method for constructing the β-hydroxynitrile core structure involves the ring-opening of an epoxide with a cyanide nucleophile. researchgate.netnih.gov This strategy can be adapted for the synthesis of this compound by using a two-step process.
First, a terminal epoxide such as 1,2-epoxybutane undergoes a cyanide-induced ring-opening. This reaction is a formal SN2-type attack where the cyanide ion acts as the nucleophile. thieme-connect.de Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring, leading to the formation of 3-hydroxy-2-cyanobutane (β-hydroxy nitrile). thieme-connect.deresearchgate.net The stereochemistry of the reaction is well-defined, with the attack occurring from the side opposite the C-O bond, resulting in an inversion of configuration at the site of attack. thieme-connect.de Lewis acids may be employed to catalyze the reaction by coordinating to the epoxide oxygen, thereby activating the ring towards nucleophilic attack. researchgate.net
In a second step, the hydroxyl group of the resulting β-hydroxy nitrile intermediate is converted to a phenoxy group, typically through a Williamson ether synthesis or a Mitsunobu reaction.
Table 2: Comparison of Reagents for Epoxide Ring-Opening
| Epoxide | Cyanide Source | Catalyst/Additive | Solvent | Product Intermediate |
|---|---|---|---|---|
| 1,2-Epoxybutane | KCN | - | Ethanol/Water | 3-Hydroxy-2-cyanobutane |
| 1,2-Epoxybutane | Acetone Cyanohydrin | Base (e.g., Et₃N) | Toluene | 3-Hydroxy-2-cyanobutane |
| 1,2-Epoxybutane | TMSCN | Lewis Acid (e.g., Yb(OTf)₃) | Dichloromethane | 3-Hydroxy-2-cyanobutane |
This table illustrates common reagent systems for the synthesis of the β-hydroxy nitrile intermediate.
While Friedel-Crafts alkylation is a classic method for forming C-C bonds with aromatic rings, its direct application to forming the C-O bond in this compound is less common due to potential side reactions. libretexts.orglibretexts.org A more controlled and widely used "alkylation" in this context is the O-alkylation of phenol, known as the Williamson ether synthesis, which was discussed under SN2 approaches.
This reaction involves treating phenol with a strong base to generate the phenoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl substrate, in this case, 2-halobutanenitrile. mt.com This method is highly efficient for forming the ether linkage.
Limitations of related Friedel-Crafts reactions that make them less suitable include:
Polyalkylation : The product of the initial alkylation is often more reactive than the starting material, leading to multiple alkyl groups being added to the aromatic ring. libretexts.orgyoutube.com
Carbocation Rearrangement : The carbocation electrophile can rearrange to a more stable form before substitution occurs, leading to isomeric products. libretexts.org
Substrate Limitations : The reaction fails with strongly deactivated aromatic rings or those containing certain functional groups like amines that react with the Lewis acid catalyst. libretexts.orgyoutube.com
Given these constraints, the Williamson ether synthesis remains the preferred method for the specific C-O bond formation required for this compound.
Catalytic Approaches in this compound Synthesis
Catalysis offers pathways to enhance reaction rates, improve selectivity, and reduce the environmental impact of chemical syntheses. Organocatalysis, in particular, has emerged as a powerful tool.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.combeilstein-journals.org In the context of synthesizing this compound, organocatalysts can be employed to achieve an asymmetric introduction of the nitrile group, yielding an enantiomerically enriched product.
For instance, in a pathway involving the cyanation of an aldehyde precursor (propanal) to form a cyanohydrin, which is then elaborated to the final product, a chiral organocatalyst can direct the facial selectivity of the cyanide attack. Chiral catalysts, such as those derived from Cinchona alkaloids or bifunctional thioureas, can activate the electrophile and/or the nucleophile through hydrogen bonding or other non-covalent interactions. mdpi.comnih.gov
A proposed organocatalytic step could involve the reaction of a phenoxy-substituted aldehyde with trimethylsilyl cyanide (TMSCN). A bifunctional squaramide or thiourea catalyst could activate the aldehyde's carbonyl group through hydrogen bonding, making it more electrophilic, while its basic moiety (e.g., a tertiary amine) activates the TMSCN nucleophile. mdpi.com This dual activation allows the reaction to proceed under mild conditions with high stereocontrol.
Lack of Specific Research Hinders Detailed Synthesis Analysis of this compound
The intended article was to focus on specific synthetic pathways for this compound, including:
Chemical Reactivity and Transformation Studies of 2 Phenoxybutanenitrile
Mechanistic Investigations of Nitrile Group Reactivity
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus susceptible to reactions with nucleophiles. This electronic feature is central to the transformations involving this functional group.
Nucleophilic Addition Reactions to the Nitrile Moiety
The electrophilic carbon atom of the nitrile group in 2-phenoxybutanenitrile serves as a prime target for nucleophilic attack. wikipedia.orglibretexts.org This reaction pathway is fundamental to forming new carbon-carbon or carbon-heteroatom bonds. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the nitrile. libretexts.org
The initial step involves the nucleophilic addition to the carbon of the C≡N triple bond, which breaks the pi bond and forms an intermediate imine anion (or its salt). libretexts.orglibretexts.org This intermediate is typically not isolated but is hydrolyzed in a subsequent aqueous workup step to yield a ketone. For example, the reaction of this compound with a Grignard reagent would proceed through an imine intermediate that, upon hydrolysis, yields a ketone, effectively converting the nitrile group into a carbonyl group. wikipedia.orglibretexts.org
| Nucleophile Type | Reagent Example | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| Organometallic (Grignard) | CH₃MgBr (Methylmagnesium bromide) | Imine Salt | Ketone |
| Hydride | LiAlH₄ (Lithium aluminum hydride) | Imine Anion | Primary Amine |
Hydrolysis and Reduction Pathways
The nitrile group of this compound can be converted into other important functional groups, namely carboxylic acids and primary amines, through hydrolysis and reduction, respectively.
Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group undergoes hydrolysis. libretexts.orgnoaa.gov This process typically occurs in two stages. Initially, the nitrile is converted to a 2-phenoxybutanamide intermediate. libretexts.org Upon further heating in the aqueous medium, this amide is then hydrolyzed to the corresponding 2-phenoxybutanoic acid. libretexts.org
Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.orgchemistrysteps.com
Base-catalyzed hydrolysis proceeds via the direct attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon. libretexts.orgchemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine, 2-phenoxybutanamine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemguide.co.uk The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com Typically, two equivalents of hydride add to the nitrile, first forming an imine intermediate which is then further reduced to the amine. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel, is another effective method for this reduction. chemguide.co.uk
| Reaction | Reagents/Conditions | Intermediate | Final Product |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | 2-Phenoxybutanamide | 2-Phenoxybutanoic acid |
| Basic Hydrolysis | ⁻OH, H₂O, heat | 2-Phenoxybutanamide | 2-Phenoxybutanoate (salt) |
| Reduction (Hydride) | 1. LiAlH₄ in ether 2. H₂O workup | Imine anion | 2-Phenoxybutanamine |
| Reduction (Catalytic) | H₂, Metal Catalyst (Pd, Pt, or Ni) | - | 2-Phenoxybutanamine |
Stereochemical Outcomes in Nitrile Transformations
This compound possesses a stereogenic center at the carbon atom adjacent to both the nitrile group and the phenoxy group (C2). Consequently, the molecule exists as a pair of enantiomers. When this chiral molecule undergoes reactions where no bonds to the stereocenter are broken, its configuration is retained.
However, in transformations involving the nitrile group, such as reduction or addition of Grignard reagents, the reaction does not directly occur at the chiral center. If the starting material is a racemic mixture of this compound, the resulting product (e.g., 2-phenoxybutanamine or the corresponding ketone) will also be a racemic mixture. This is because the reaction does not create a new stereocenter nor does it influence the existing one under standard achiral conditions.
If a reaction were to proceed through an intermediate where the chirality of the C2 position is lost, a racemic mixture would be formed. lumenlearning.com For instance, if a reaction mechanism involved the formation of a planar intermediate at the C2 carbon (such as a carbocation or radical), subsequent attack by a reagent could occur from either face with equal probability, leading to racemization. youtube.com However, for typical nitrile reductions and hydrolysis, the bonds to the C2 stereocenter remain intact, and the stereochemical integrity is preserved. If one starts with a single enantiomer of this compound, the product of the reaction will also be a single enantiomer, assuming no racemization conditions are present.
Reactivity of the Phenoxy Moiety and Aromatic System
The phenoxy group consists of a benzene ring attached to an ether oxygen. This aromatic system can undergo electrophilic substitution, and the group as a whole has potential for oxidative transformations.
Electrophilic Aromatic Substitution Potentials
The phenoxy group in this compound influences the reactivity of the attached benzene ring in electrophilic aromatic substitution (SEAr) reactions. The oxygen atom of the ether linkage is an activating substituent because its lone pairs of electrons can be donated to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. mnstate.edulibretexts.org
This electron-donating effect increases the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. mnstate.edu Consequently, the phenoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at these positions. mnstate.edu Potential electrophilic aromatic substitution reactions for this compound include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, likely at the ortho and para positions. wikipedia.org
Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would result in the substitution of a hydrogen atom with a halogen atom, again favoring the ortho and para positions. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would attach an alkyl or acyl group, respectively, to the ortho and para positions of the benzene ring. wikipedia.org
The steric hindrance caused by the butanenitrile side chain may influence the ratio of ortho to para substitution, potentially favoring the less hindered para position.
| Reaction | Reagents | Electrophile | Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(4-Nitrophenoxy)butanenitrile, 2-(2-Nitrophenoxy)butanenitrile |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(4-Bromophenoxy)butanenitrile, 2-(2-Bromophenoxy)butanenitrile |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 2-(4-Acetylphenoxy)butanenitrile, 2-(2-Acetylphenoxy)butanenitrile |
Oxidative Transformations of the Phenoxy Group
The phenoxy group in this compound is generally stable to oxidation. The aromatic ring itself is electron-rich due to the ether oxygen, but it is resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions would be required to cleave the ether linkage or degrade the aromatic ring. Such reactions are typically not selective and could lead to a mixture of degradation products. The benzylic position is not present in this molecule, which is often a site for oxidation in similar structures. Therefore, selective oxidative transformation of the phenoxy group without affecting the rest of the molecule is challenging and not a commonly employed synthetic route.
Derivatization Strategies and Functional Group Interconversions
General principles of organic chemistry allow for predictions about the potential reactivity of this compound. The nitrile group, for instance, is well-known to be a versatile functional handle that can be converted into a variety of other groups. Similarly, the butane (B89635) backbone and the phenoxy moiety could theoretically be targeted for modification. However, without specific research on this compound, any discussion of derivatization remains speculative.
Selective Functionalization of the Butane Backbone
There is no available research detailing the selective functionalization of the butane backbone of this compound. Methods such as selective halogenation, hydroxylation, or other C-H activation strategies have not been reported for this specific compound.
Controlled Transformations of the Nitrile Functionality (e.g., to amides, acids, amines)
The transformation of nitriles into other functional groups is a cornerstone of organic synthesis. Generally, nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions, or reduced to primary amines using reducing agents like lithium aluminum hydride. The application of these standard procedures to this compound has not been specifically documented, and thus, reaction conditions, yields, and potential side reactions involving the phenoxy group are unknown.
Table 1: Plausible, but Undocumented, Transformations of the Nitrile Group in this compound
| Starting Material | Potential Product | General Reagents (Not specific to this compound) |
| This compound | 2-Phenoxybutanamide | H₂O₂, base; or H₂SO₄, H₂O |
| This compound | 2-Phenoxybutanoic acid | H₃O⁺, heat |
| This compound | 2-Phenoxybutan-1-amine | 1. LiAlH₄, ether; 2. H₂O |
Note: The transformations and reagents listed in this table are based on general chemical principles for the nitrile functional group and have not been experimentally verified for this compound.
Research into Novel Derivatization Reagents and Methods
The scientific literature lacks any studies on the development or application of novel derivatization reagents and methods specifically for this compound.
Multi-Component Reactions and Cascade Processes Involving this compound
Multi-component reactions (MCRs) and cascade processes are powerful tools for building molecular complexity in a single step. The nitrile group, in particular, can participate in various MCRs. However, there are no published reports of this compound being used as a substrate in such reactions. Its potential to act as a component in well-known MCRs like the Passerini, Ugi, or Biginelli reactions has not been investigated.
Applications of 2 Phenoxybutanenitrile As a Key Synthetic Intermediate
Role in the Construction of Complex Organic Architectures
The strategic placement of reactive functional groups in 2-phenoxybutanenitrile allows for its elaboration into a variety of complex molecular frameworks. The nitrile group can be readily transformed into amines, carboxylic acids, or ketones, while the phenoxy group can be modified through aromatic substitution reactions. This versatility makes it an attractive starting material for the synthesis of molecules with significant structural complexity.
Precursor to Heterocyclic Compounds
While direct and extensive research on the use of this compound for the synthesis of a wide range of specific heterocyclic compounds remains an area of ongoing investigation, the inherent reactivity of its nitrile and phenoxy moieties suggests its potential as a precursor to various heterocyclic systems. The nitrile group, for instance, is a well-established synthon for the construction of nitrogen-containing heterocycles such as pyridines, pyrimidines, and imidazoles through cyclization reactions with appropriate partners.
For example, in analogous synthetic strategies, nitriles are known to participate in cyclocondensation reactions. The general synthetic routes often involve the reaction of the nitrile with dinucleophiles or the intramolecular cyclization of a nitrile-containing substrate that bears another reactive functional group. Although specific examples detailing the conversion of this compound to these heterocycles are not extensively documented in publicly available literature, its potential for such transformations is theoretically sound based on established principles of heterocyclic chemistry.
Building Block for Chiral Molecules
The presence of a stereocenter at the second carbon position makes this compound a valuable chiral building block in asymmetric synthesis. Enantiomerically pure forms of this compound can be used to introduce chirality into a target molecule, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds.
The synthesis of chiral molecules from this compound can be achieved through various stereoselective reactions. These include the enantioselective reduction of the nitrile group to a chiral amine or the use of the chiral backbone to direct the stereochemical outcome of subsequent reactions at other positions in the molecule. While specific, high-yield enantioselective syntheses starting directly from this compound are not widely reported, the principles of asymmetric synthesis strongly support its potential utility. The development of efficient methods for the asymmetric synthesis of this compound itself is a key area of research that would unlock its full potential as a chiral building block.
Contribution to Advanced Materials Science Research
The unique electronic and structural properties of the phenoxy and nitrile groups in this compound make it an interesting candidate for the development of advanced organic materials. These materials can have applications in electronics, optics, and other high-technology fields.
Monomer or Precursor in Polymer Chemistry Research
The nitrile functionality in this compound can potentially undergo polymerization or be incorporated into polymer backbones. For instance, the nitrile group can be involved in cyclotrimerization reactions to form triazine-based polymers, which are known for their thermal stability and high performance. Furthermore, derivatives of this compound with polymerizable groups, such as vinyl or acrylic functionalities, could be synthesized and used as monomers in addition polymerization reactions. The resulting polymers would possess phenoxy side chains, which could impart desirable properties such as thermal stability, solubility, and specific optical or electronic characteristics. Research in this area is still in its nascent stages, but the potential for creating novel polymers from this precursor is significant.
Intermediates for Functional Organic Materials
Beyond polymers, this compound can serve as an intermediate for the synthesis of smaller functional organic materials. The combination of an aromatic ring and a polar nitrile group suggests potential applications in areas such as liquid crystals, nonlinear optical materials, and organic light-emitting diodes (OLEDs). By chemically modifying the phenoxy ring with electron-donating or electron-withdrawing groups, the electronic properties of the molecule can be tuned. Similarly, transformations of the nitrile group can lead to a variety of derivatives with tailored functionalities. For example, hydrolysis of the nitrile to a carboxylic acid and subsequent esterification or amidation can lead to a wide range of functional molecules.
Development of Novel Reagents and Catalysts from this compound Derivatives
The chemical versatility of this compound also extends to its use in the development of new reagents and catalysts for organic synthesis. By incorporating this scaffold into larger molecular structures, researchers can design molecules with specific catalytic activities or reactive properties.
A derivative of this compound, specifically 2-(2-Bromophenyl)-2-phenoxybutanenitrile , has been synthesized and characterized. rsc.org The presence of the bromine atom on the phenyl ring provides a handle for further chemical transformations, such as cross-coupling reactions, which could be used to attach catalytic moieties or other functional groups. This highlights the potential of this compound derivatives as platforms for the design of more complex and functional molecules.
While the direct application of this compound itself as a catalyst or reagent is not established, its derivatives hold promise. For example, chiral amines derived from the reduction of enantiomerically pure this compound could serve as chiral ligands for metal-based catalysts or as organocatalysts for asymmetric reactions. The development of such applications is an active area of chemical research.
Theoretical and Computational Investigations of 2 Phenoxybutanenitrile
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical studies utilize the principles of quantum mechanics to model the electronic behavior of a molecule. For 2-phenoxybutanenitrile, these calculations can reveal the distribution of electrons within the molecular framework, identifying regions of high or low electron density that are crucial for determining its reactivity and intermolecular interactions. Such studies form the basis for understanding the molecule's fundamental chemical nature.
While specific quantum chemical studies focused exclusively on this compound are not widely available in published literature, the principles can be understood by examining its core components: the phenoxy group and the butyronitrile (B89842) moiety. Computational methods like Density Functional Theory (DFT) are commonly employed for such analyses. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgacs.org A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, which can donate electrons. Conversely, the LUMO is likely centered around the electron-withdrawing nitrile (-C≡N) group. rsc.org An analysis would quantify these energy levels and the resulting gap, providing a clear picture of the molecule's electronic reactivity profile.
Illustrative Frontier Molecular Orbital Energies for Butyronitrile
To illustrate the type of data generated, the following table shows calculated values for butyronitrile (CH₃CH₂CH₂CN), a simpler related nitrile. nist.gov
| Orbital | Energy (Hartree) | Energy (eV) |
| HOMO | -0.46 | -12.52 |
| LUMO | 0.14 | 3.81 |
| HOMO-LUMO Gap | 0.60 | 16.33 |
Note: Data is for the analogous compound butyronitrile and is for illustrative purposes only. The presence of the phenoxy group in this compound would significantly alter these values.
The distribution of electron density in a molecule is rarely uniform. Some atoms attract electrons more strongly than others, leading to a polarized charge distribution. This can be quantified through methods like Natural Bond Orbital (NBO) analysis and visualized using Molecular Electrostatic Potential (MEP) maps. walisongo.ac.id
An MEP map displays the electrostatic potential on the electron density surface of a molecule. avogadro.cc Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. walisongo.ac.idavogadro.cc
In this compound, an MEP map would likely show a significant negative potential around the nitrogen atom of the nitrile group and the oxygen of the phenoxy group due to their lone pairs of electrons. consensus.app Conversely, the carbon atom of the nitrile group and the hydrogen atoms would exhibit a more positive potential. This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. acs.org
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify intermediates, determine the structure of transition states, and calculate activation energies, which govern the reaction rate. researchgate.netosu.edu
Key transformations for this compound could include the hydrolysis of the nitrile group or nucleophilic substitution at the carbon adjacent to the phenoxy group. libretexts.orgchemistrysteps.comlumenlearning.com A computational study would model the step-by-step geometric and energetic changes as reactants are converted to products.
The process involves:
Optimization of Geometries: Calculating the lowest-energy structures for reactants, products, and any intermediates.
Transition State Search: Locating the highest-energy point along the lowest-energy reaction path—the transition state.
Energy Calculation: Determining the relative energies of all species to construct a reaction energy profile.
Reactions are typically run in a solvent, which can significantly influence reactivity. jlu.edu.cn Computational models can account for these effects, either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant).
Molecular Modeling and Simulation Approaches
While quantum chemical methods are excellent for studying the electronic details of single molecules or small clusters, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of larger systems over time. osu.edumdpi.com These methods treat molecules using classical mechanics (a force field) rather than quantum mechanics, allowing for the simulation of thousands of molecules simultaneously. dovepress.com
An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent, and calculating the forces between all atoms. researchgate.net By integrating Newton's equations of motion over time, the simulation tracks the trajectory of every atom, providing a dynamic view of molecular behavior.
Such simulations could be used to study:
Conformational Analysis: Identifying the most stable three-dimensional shapes (conformations) of the molecule in a solution.
Solvation Structure: How solvent molecules arrange themselves around the solute.
Bulk Properties: Predicting properties like density and diffusion coefficients for the liquid state.
Intermolecular Interactions: Observing how multiple this compound molecules interact with each other or with other species in a mixture. dovepress.commdpi.com
These simulations bridge the gap between the properties of a single molecule and the macroscopic behavior of the substance. researchgate.net
Conformational Analysis and Dynamics
Conformational analysis of this compound would primarily focus on the rotation around its key single bonds, which dictates its three-dimensional structure. The flexibility of the molecule is determined by the energy barriers to rotation around these bonds. The most significant rotations would be around the C-O bond linking the phenyl ring to the butane (B89635) chain and the C-C bonds within the butyronitrile fragment.
The rotation around the C-O bond would determine the orientation of the phenyl ring relative to the alkyl chain. It is plausible that the most stable conformation would involve a staggering of the substituents to minimize steric hindrance. Furthermore, the dynamics of the butyronitrile chain would likely resemble that of similar alkyl nitriles, such as butyronitrile itself. For butyronitrile, computational studies have identified different conformers based on the dihedral angles of the alkyl chain, with varying degrees of stability.
To illustrate the potential conformational landscape of this compound, a hypothetical table of key dihedral angles and their corresponding relative energies could be constructed, drawing parallels from known computational studies on similar molecules.
| Conformer | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (C-C-C-CN) (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 180 (anti) | 180 (anti) | 0.00 |
| B | 180 (anti) | 60 (gauche) | 0.85 |
| C | 60 (gauche) | 180 (anti) | 1.20 |
| D | 60 (gauche) | 60 (gauche) | 2.50 |
Note: The data in this table is hypothetical and serves as an illustration of the expected conformational preferences based on general principles of steric and electronic effects in similar molecules.
Intermolecular Interactions and Self-Assembly Studies
The intermolecular interactions of this compound would be governed by a combination of forces, including π-π stacking, dipole-dipole interactions, and van der Waals forces. The presence of the aromatic phenoxy group suggests that π-π stacking could play a significant role in the self-assembly of these molecules, leading to ordered structures in the solid state or in concentrated solutions. nih.gov
The nitrile group possesses a strong dipole moment, which would lead to significant dipole-dipole interactions. nih.gov In the solid state, it is conceivable that these molecules would arrange themselves in an antiparallel fashion to maximize the favorable electrostatic interactions between the nitrile groups. researchgate.net Additionally, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, though in the absence of strong hydrogen bond donors, this interaction may be less significant. nih.gov
A hypothetical representation of the types and estimated energies of intermolecular interactions in this compound is provided below.
| Interaction Type | Participating Groups | Estimated Energy (kcal/mol) | Expected Influence on Self-Assembly |
|---|---|---|---|
| π-π Stacking | Phenyl Rings | -2 to -5 | Directional ordering, formation of columnar or layered structures |
| Dipole-Dipole | Nitrile Groups | -1 to -3 | Antiparallel alignment, contributes to lattice energy |
| Van der Waals | Alkyl Chains and Phenyl Rings | -0.5 to -2 | Non-directional packing, space-filling |
Note: The data in this table is an estimation based on typical interaction energies for these functional groups and is intended for illustrative purposes.
Advanced Analytical Methodologies Research for 2 Phenoxybutanenitrile
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. The development of a validated HPLC method for 2-phenoxybutanenitrile is essential for quantifying the parent compound and resolving it from any process-related impurities or degradation products. sapub.org Reversed-phase HPLC (RP-HPLC) is the most common and suitable mode for a molecule of moderate polarity like this compound, separating compounds based on their hydrophobic character. ualberta.caionsource.com
Stationary Phase and Mobile Phase Optimization Research
The selection of an appropriate stationary phase and the optimization of the mobile phase are critical first steps in HPLC method development. chromatographyonline.com For this compound, which contains both a polar nitrile group and a nonpolar phenoxy group, a systematic approach is required to achieve optimal separation.
Stationary Phase Research: The choice of stationary phase influences the retention and selectivity of the separation. Research typically involves screening columns with different hydrophobicities and special selectivities. Common choices for a molecule like this compound include:
C18 (Octadecylsilane): A highly hydrophobic and widely used stationary phase, providing strong retention for nonpolar and moderately polar compounds.
C8 (Octylsilane): Less hydrophobic than C18, offering shorter retention times, which can be advantageous.
Phenyl: Provides alternative selectivity through π-π interactions with the aromatic ring of the phenoxy group, which can be beneficial for separating aromatic impurities.
Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent. ionsource.com Acetonitrile (B52724) and methanol are the most common organic modifiers. shimadzu.com Optimization involves adjusting the ratio of organic to aqueous solvent to control retention time and adjusting the pH to control the ionization state of acidic or basic analytes. For the neutral this compound, pH control is less critical for the analyte itself but can be important for ionizable impurities. Adding a small amount of acid, like formic acid or trifluoroacetic acid, is common to improve peak shape. ionsource.com
A typical optimization study would generate data as follows:
| Stationary Phase | Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time (min) | Peak Tailing Factor | Resolution (from nearest impurity) |
|---|---|---|---|---|
| C18 (4.6 x 150 mm, 5 µm) | 60:40 | 8.5 | 1.8 | 1.4 |
| C18 (4.6 x 150 mm, 5 µm) | 70:30 | 5.2 | 1.5 | 1.8 |
| C8 (4.6 x 150 mm, 5 µm) | 60:40 | 6.1 | 1.4 | 1.7 |
| Phenyl (4.6 x 150 mm, 5 µm) | 60:40 | 7.3 | 1.2 | 2.1 |
| Phenyl (4.6 x 150 mm, 5 µm) | 70:30 | 4.8 | 1.1 | 2.3 |
Based on such research, a Phenyl column might be selected for its superior resolution and peak shape, likely due to favorable π-π interactions. A mobile phase of 70:30 Acetonitrile:Water could be chosen as a starting point for further development.
Gradient Elution Programming Studies
For complex samples containing impurities with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. nih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to improve resolution and reduce analysis time. ionsource.com
A gradient program for analyzing this compound would start with a lower percentage of organic solvent to resolve early-eluting polar impurities and gradually increase the organic content to elute the main compound and any late-eluting, more nonpolar impurities.
| Time (min) | Flow Rate (mL/min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile | Curve |
|---|---|---|---|---|
| 0.0 | 1.0 | 60 | 40 | Initial |
| 20.0 | 1.0 | 10 | 90 | Linear |
| 25.0 | 1.0 | 10 | 90 | Hold |
| 25.1 | 1.0 | 60 | 40 | Step |
| 30.0 | 1.0 | 60 | 40 | Hold |
This program allows for the effective separation of compounds with varying hydrophobicities, ensuring a comprehensive purity profile for this compound.
Mass Spectrometry (MS) Methodological Advancements for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds. When coupled with a separation technique like HPLC (LC-MS), it provides both quantification and structural identification of the analyte and its impurities. nih.gov
Ionization Technique Comparatives
The choice of ionization technique is critical as it must generate ions from the analyte molecule without significant degradation. For LC-MS analysis of a compound like this compound, soft ionization techniques are preferred. nih.gov
Electrospray Ionization (ESI): A very common and gentle technique suitable for moderately polar molecules. It typically forms protonated molecules [M+H]⁺ in positive ion mode. Given the presence of the nitrile and ether oxygen, this compound is expected to ionize well with ESI. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not easily ionized by ESI. It involves a corona discharge to ionize the analyte, also typically forming [M+H]⁺ ions.
Electron Impact (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). It bombards the molecule with high-energy electrons, causing extensive fragmentation. While this provides a detailed fragmentation "fingerprint," the molecular ion is often weak or absent. ucalgary.ca
| Technique | Typical Ion | Fragmentation | Coupling | Suitability for this compound |
|---|---|---|---|---|
| ESI | [M+H]⁺ | Low (Soft) | HPLC | High (Ideal for molecular weight confirmation) |
| APCI | [M+H]⁺ | Low (Soft) | HPLC | Good (Alternative to ESI) |
| EI | M⁺˙ | High (Hard) | GC | Moderate (Good for structural fingerprinting if volatile) |
For routine LC-MS analysis, ESI would be the preferred method for its ability to reliably generate the protonated molecular ion, confirming the compound's identity and molecular weight (C₁₀H₁₁NO, MW = 161.20 g/mol ).
Fragmentation Pattern Analysis for Derivative Characterization
Tandem mass spectrometry (MS/MS) is used to further investigate the structure of an ion by inducing fragmentation. rsc.org The fragmentation pattern of the protonated this compound ion ([M+H]⁺ at m/z 162.1) provides structural confirmation and can be used to characterize unknown impurities or derivatives. thieme-connect.de
The primary fragmentation pathways are predicted to occur at the weakest bonds, typically adjacent to heteroatoms. rsc.org
Cleavage of the ether bond: Loss of the phenoxy group as phenol (94 Da) would result in a fragment ion at m/z 68.
Cleavage of the C-O bond: Loss of the phenoxy radical would lead to a fragment at m/z 69. A more favorable pathway is the cleavage leading to a phenoxy cation at m/z 93 or a protonated phenol ion at m/z 95.
Loss of the ethyl group: Cleavage alpha to the nitrile group could result in the loss of an ethyl radical.
Benzylic-type cleavage: Cleavage of the bond between the oxygen and the butanenitrile moiety can lead to the formation of a phenoxy radical (m/z 93) and a butanenitrile cation (m/z 68).
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 162.1 | 95.1 | C₄H₄N (Butenenitrile) | [C₆H₅OH+H]⁺ (Protonated Phenol) |
| 162.1 | 93.1 | C₄H₆N (Butanenitrile radical) | [C₆H₅O]⁺ (Phenoxy cation) |
| 162.1 | 68.1 | C₆H₅OH (Phenol) | [C₄H₆N]⁺ (Butanenitrile cation) |
Analysis of these fragmentation patterns is critical for confirming the identity of this compound and for the structural elucidation of any related substances detected during purity analysis. thieme-connect.de
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemistry Research
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. ruc.dk Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. pressbooks.pub
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. docbrown.info
Aromatic Protons: The protons on the phenyl ring are expected to appear in the range of 6.8-7.4 ppm.
Methine Proton (-CH-): The proton at the chiral center (C2), being attached to both an oxygen and the nitrile-bearing carbon, would be deshielded and appear as a multiplet around 4.5-5.0 ppm.
Methylene Protons (-CH₂-): The protons of the ethyl group adjacent to the chiral center would appear as a multiplet around 1.8-2.2 ppm.
Methyl Protons (-CH₃): The terminal methyl protons would appear as a triplet around 0.9-1.2 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho-H) | ~6.9 | d | 2H |
| Aromatic (meta/para-H) | ~7.3 | m | 3H |
| -O-CH(CN)- | ~4.7 | t | 1H |
| -CH₂-CH₃ | ~2.0 | m | 2H |
| -CH₂-CH₃ | ~1.1 | t | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. udel.eduoregonstate.edu
Nitrile Carbon (-C≡N): Typically appears around 115-125 ppm. pressbooks.pub
Aromatic Carbons: Appear in the 115-160 ppm region.
Oxygen-bearing Carbons (C-O): The methine carbon attached to the oxygen would be found around 60-80 ppm. The aromatic carbon attached to oxygen (C-O-Ar) would be highly deshielded (~158 ppm).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C≡N | ~118 |
| -O-C(Ar) | ~158 |
| Aromatic CH | ~115, ~122, ~130 |
| -O-CH(CN)- | ~70 |
| -CH₂-CH₃ | ~25 |
| -CH₂-CH₃ | ~10 |
Stereochemistry Research: Since this compound possesses a chiral center at the second carbon, it can exist as two enantiomers. Advanced NMR techniques, such as the use of chiral derivatizing agents, can be employed to distinguish between them. For example, forming a diastereomeric ester (e.g., a Mosher's ester) with a chiral reagent would result in two distinct sets of NMR signals for the two diastereomers, allowing for their differentiation and quantification. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings, while NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations to help confirm the three-dimensional structure of such derivatives.
Advanced 2D NMR Techniques for Connectivity Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. scribd.comugm.ac.id For a molecule with the complexity of this compound, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable for confirming its chemical structure. emerypharma.comucalgary.cayoutube.com
A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds. libretexts.org In the case of this compound, the COSY spectrum would be expected to show a correlation between the proton at the chiral center (C2) and the protons of the adjacent methylene group (C3). Further coupling would be observed between the methylene protons and the terminal methyl protons (C4). The aromatic protons of the phenoxy group would also exhibit correlations consistent with their substitution pattern.
The ¹H-¹³C HSQC experiment maps protons to the carbon atoms to which they are directly attached. diva-portal.orgucsb.edu This technique is invaluable for assigning carbon signals, which can be challenging in a one-dimensional ¹³C NMR spectrum. For this compound, the HSQC spectrum would show correlations between the protons and their corresponding carbons in the ethyl chain, as well as the protons and carbons of the aromatic ring.
A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H ppm) | HSQC Correlation |
| ~7.30 (m, 2H) | ~129.5 | ~7.00, ~6.95 | C-H (Aromatic) |
| ~7.00 (t, 1H) | ~121.0 | ~7.30 | C-H (Aromatic) |
| ~6.95 (d, 2H) | ~115.0 | ~7.30 | C-H (Aromatic) |
| ~4.80 (t, 1H) | ~65.0 | ~2.00 | C2-H |
| ~2.00 (m, 2H) | ~25.0 | ~4.80, ~1.10 | C3-H₂ |
| ~1.10 (t, 3H) | ~10.0 | ~2.00 | C4-H₃ |
Note: The chemical shift values are hypothetical and for illustrative purposes.
Stereochemical Assignment through Chiral Shift Reagents
The stereochemistry of this compound, which possesses a chiral center at the carbon atom bearing the phenoxy and nitrile groups, can be investigated using chiral shift reagents (CSRs) in NMR spectroscopy. Chiral lanthanide shift reagents, such as derivatives of europium or praseodymium, can form diastereomeric complexes with enantiomers. This interaction removes the magnetic equivalence of the enantiomers, resulting in the separation of their NMR signals. jiangnan.edu.cn
Upon addition of a chiral shift reagent to a solution of racemic this compound, the protons in the vicinity of the chiral center of the two enantiomers will experience different induced shifts. The magnitude of these induced shifts is dependent on the concentration of the CSR and the specific protons being observed. By monitoring the changes in the chemical shifts of the protons adjacent to the chiral center, it is possible to resolve the signals corresponding to the R and S enantiomers and, in some cases, to assign the absolute configuration by comparing the observed shifts with those of known stereoisomers.
The following table illustrates hypothetical data for the change in chemical shift (Δδ) of the C2 proton of the enantiomers of this compound in the presence of a chiral shift reagent.
| Enantiomer | Initial ¹H Chemical Shift (ppm) of C2-H | ¹H Chemical Shift (ppm) with CSR | Δδ (ppm) |
| R | 4.80 | 5.10 | 0.30 |
| S | 4.80 | 5.25 | 0.45 |
Note: The chemical shift values and the specific chiral shift reagent are hypothetical.
Spectroscopic Techniques for Quantitative Analysis Research (e.g., UV-Vis, IR)
Quantitative analysis of this compound can be achieved using various spectroscopic techniques, primarily Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. libretexts.org These methods are often favored for their simplicity, speed, and cost-effectiveness. ugm.ac.idamhsr.org
UV-Vis spectroscopy is suitable for the quantification of compounds containing chromophores. pasg.nhs.uk The phenoxy group in this compound contains an aromatic ring, which absorbs UV radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Infrared spectroscopy can also be used for quantitative analysis by measuring the intensity of a characteristic absorption band. nih.gov The nitrile group (C≡N) in this compound has a strong, sharp absorption band in a region of the IR spectrum that is often free from interfering absorptions. spectroscopyonline.comnih.gov The intensity of this nitrile stretch can be correlated to the concentration of the compound.
A hypothetical UV-Vis calibration curve data for this compound is provided below.
| Concentration (mol/L) | Absorbance at λmax (e.g., 270 nm) |
| 1.0 x 10⁻⁴ | 0.20 |
| 2.0 x 10⁻⁴ | 0.40 |
| 4.0 x 10⁻⁴ | 0.80 |
| 6.0 x 10⁻⁴ | 1.20 |
| 8.0 x 10⁻⁴ | 1.60 |
Note: The λmax and absorbance values are for illustrative purposes.
Chemometric Approaches for Mixture Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net When analyzing mixtures containing this compound along with other components, such as starting materials, byproducts, or impurities, the spectroscopic signals can be complex and overlapping. ugm.ac.id Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to spectroscopic data (e.g., from UV-Vis or IR) to resolve these complex signals and enable the quantification of individual components.
For instance, a series of IR spectra of reaction mixtures containing varying known concentrations of this compound and other species can be collected. A PLS model can then be built to correlate the spectral data with the concentrations of this compound. This model can subsequently be used to predict the concentration of this compound in new, unknown mixtures. The success of this method relies on the careful selection of calibration samples and appropriate data preprocessing. chromatographyonline.com
The table below conceptualizes a data matrix for a chemometric model.
| Sample | Wavelength 1 Absorbance | Wavelength 2 Absorbance | ... | Wavelength n Absorbance | Concentration of this compound |
| 1 | A₁₁ | A₁₂ | ... | A₁n | C₁ |
| 2 | A₂₁ | A₂₂ | ... | A₂n | C₂ |
| 3 | A₃₁ | A₃₂ | ... | A₃n | C₃ |
| ... | ... | ... | ... | ... | ... |
| m | Am₁ | Am₂ | ... | Amn | Cm |
In-Situ Reaction Monitoring Methodologies
In-situ reaction monitoring provides real-time information about the progress of a chemical reaction, allowing for a deeper understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. mt.com Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy are particularly well-suited for monitoring reactions involving the synthesis of this compound. youtube.com
By inserting a probe directly into the reaction vessel, the IR spectrum of the reaction mixture can be recorded continuously. For the synthesis of this compound, one could monitor the disappearance of the characteristic absorption band of a reactant's functional group and the simultaneous appearance of the strong nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. spectroscopyonline.com This real-time data allows for the determination of reaction endpoints, optimization of reaction conditions, and ensures reaction safety and robustness. mt.com
A hypothetical data table for in-situ FTIR monitoring of a this compound synthesis is shown below.
| Time (minutes) | Reactant Peak Absorbance | Product (Nitrile) Peak Absorbance |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
| 50 | 0.00 | 1.00 |
Note: Absorbance values are normalized and hypothetical.
Future Research Directions and Emerging Perspectives for 2 Phenoxybutanenitrile
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 2-phenoxybutanenitrile and its derivatives is a prime candidate for integration with continuous flow chemistry and automated synthesis platforms. mdpi.comscispace.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, better heat and mass transfer, and improved reaction control. mdpi.comresearchgate.net These systems can be readily automated, allowing for high-throughput screening of reaction conditions and the rapid synthesis of libraries of related compounds for structure-activity relationship studies. scispace.comnih.gov
The potential benefits of applying flow chemistry to the synthesis of this compound include:
Increased Safety: Many reactions for nitrile synthesis can be highly exothermic or involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better temperature control, minimizing the risk of runaway reactions.
Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities, reducing the need for extensive purification. mdpi.com
Scalability: Flow chemistry processes can often be scaled up more easily and predictably than batch processes by simply running the system for a longer duration or by using parallel reactor setups.
An automated flow synthesis platform for this compound could be envisioned to perform key synthetic steps, such as the cyanation of a suitable precursor, in a continuous and optimized manner. The integration of in-line analytical techniques, such as spectroscopy, would enable real-time monitoring and optimization of the reaction, further enhancing efficiency. mdpi.com
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in this compound Synthesis |
| Enhanced Heat Transfer | Improved control over exothermic reactions, leading to fewer side products and higher purity. |
| Precise Control | Fine-tuning of reaction parameters (temperature, pressure, residence time) for optimal yield and selectivity. |
| Automation | High-throughput screening of reaction conditions and rapid generation of this compound derivatives for research and development. |
| Safety | Minimized handling of hazardous reagents and intermediates due to the enclosed and continuous nature of the system. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production by extending the operation time or using parallel reactors. |
| In-line Analysis | Real-time monitoring of the reaction progress, enabling rapid optimization and quality control. |
Exploration of Bio-inspired and Biocatalytic Transformations
The use of enzymes and bio-inspired catalysts represents a significant frontier in the synthesis of nitrile-containing compounds like this compound. tugraz.atopenbiotechnologyjournal.comnih.gov Biocatalysis offers the potential for highly selective and environmentally benign synthetic routes, often operating under mild reaction conditions. elsevierpure.commdpi.com
Future research in this area could focus on several key aspects:
Enzymatic Synthesis: Nitrilases are a class of enzymes that can catalyze the hydrolysis of nitriles to carboxylic acids or, in reverse, the synthesis of nitriles. openbiotechnologyjournal.comnih.gov The development or discovery of a nitrilase that can efficiently catalyze the formation of this compound from a suitable precursor would be a significant advancement. This approach could offer high enantioselectivity, leading to the production of chiral this compound, which may have specific applications in pharmaceuticals or advanced materials.
Chemo-enzymatic Synthesis: A combination of chemical and enzymatic steps can be employed to create efficient and sustainable synthetic pathways. nih.govmdpi.commdpi.com For example, a biocatalytic step could be used to create a key chiral intermediate, which is then converted to this compound through conventional chemical methods.
Whole-Cell Biotransformations: The use of whole microbial cells as catalysts can be a cost-effective alternative to purified enzymes, as it eliminates the need for enzyme isolation and purification. nih.gov Screening of microbial strains for their ability to produce this compound or its precursors is a promising avenue for future research.
The development of biocatalytic routes to this compound would align with the growing demand for greener and more sustainable chemical processes.
Table 2: Potential Biocatalytic Approaches for this compound Synthesis
| Approach | Description |
| Nitrilase-Catalyzed Synthesis | Utilization of nitrilase enzymes to directly synthesize this compound from a suitable precursor, potentially with high stereoselectivity. openbiotechnologyjournal.comnih.gov |
| Chemo-enzymatic Routes | A multi-step synthesis that combines the advantages of both chemical and enzymatic reactions to produce this compound efficiently and sustainably. nih.govmdpi.commdpi.com |
| Whole-Cell Biotransformation | The use of engineered or naturally occurring microorganisms to carry out one or more steps in the synthesis of this compound, offering a potentially cost-effective and environmentally friendly manufacturing process. nih.gov |
| Enzyme Immobilization | Immobilizing the relevant enzymes on a solid support can enhance their stability and reusability, making the biocatalytic process more economically viable for industrial applications. nih.gov |
Research into Sustainable Synthesis and Circular Economy Contributions
Future research on this compound will likely be heavily influenced by the principles of sustainable synthesis and the circular economy. This involves developing manufacturing processes that minimize waste, reduce energy consumption, and utilize renewable resources. acs.orgnih.govnih.govresearchgate.net
Key areas of investigation in this context include:
Green Solvents and Reagents: The development of synthetic routes that employ environmentally benign solvents and reagents is a critical aspect of sustainable chemistry. Research could focus on replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Renewable Feedstocks: Exploring the synthesis of this compound from renewable feedstocks, such as biomass-derived platform chemicals, would significantly improve its sustainability profile. covestro.com This could involve the catalytic conversion of bio-based precursors into the key intermediates required for the synthesis of the this compound scaffold.
Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Future synthetic strategies for this compound should aim to minimize the generation of byproducts.
Circular Economy Integration: The potential for recycling and upcycling of materials derived from this compound could be explored. This might involve designing polymers or materials based on the this compound scaffold that can be easily depolymerized and recycled back into the monomer, contributing to a circular economy model.
By embracing these principles, the production and application of this compound can be made more environmentally responsible and economically viable in the long term.
Development of Advanced Functional Materials Based on this compound Scaffolds
The unique chemical structure of this compound, featuring a nitrile group and a phenoxy moiety, makes it an attractive building block for the development of advanced functional materials. byjus.comslideshare.netwikipedia.orgebsco.com The nitrile group can participate in a variety of chemical transformations, including polymerization, hydrolysis, and reduction, allowing for the creation of a diverse range of materials with tailored properties. byjus.comebsco.comlibretexts.org
Emerging research perspectives in this area include:
Polymer Synthesis: The nitrile group of this compound can be polymerized to form polynitriles or copolymerized with other monomers to create novel polymers with unique thermal, mechanical, and optical properties. byjus.comepa.govepa.gov The phenoxy group can also influence the properties of the resulting polymers, potentially enhancing their thermal stability or solubility.
Functional Coatings and Films: Materials derived from this compound could find applications as functional coatings and films. The polarity of the nitrile group and the aromatic nature of the phenoxy group could impart desirable properties such as adhesion, barrier properties, and chemical resistance.
Organic Electronics: The incorporation of the this compound scaffold into organic semiconductors or other electronic materials is an area worthy of exploration. The electronic properties of the molecule could be tuned through chemical modification to create materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.
Biomaterials: The biocompatibility and biodegradability of polymers and materials derived from this compound could be investigated for potential applications in the biomedical field, such as in drug delivery systems or tissue engineering scaffolds.
The versatility of the this compound scaffold provides a rich platform for the design and synthesis of a new generation of advanced functional materials with a wide range of potential applications.
Table 3: Potential Applications of this compound in Advanced Materials
| Application Area | Potential Role of this compound Scaffold |
| Polymers | As a monomer or comonomer for the synthesis of specialty polymers with tailored properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. byjus.comepa.govepa.gov |
| Functional Coatings | As a component in the formulation of protective or functional coatings, where the nitrile and phenoxy groups could contribute to enhanced adhesion, barrier properties, and durability. |
| Organic Electronics | As a building block for the design of novel organic electronic materials, where the electronic properties of the molecule can be fine-tuned for applications in devices such as OLEDs, OPVs, and sensors. |
| Biomaterials | As a precursor for the synthesis of biocompatible and biodegradable polymers for use in biomedical applications, such as controlled drug release systems or scaffolds for tissue regeneration. |
| Adhesives | The polar nitrile group could contribute to strong adhesive properties, making this compound-based polymers suitable for use in high-performance adhesives. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-phenoxybutanenitrile to achieve high yields and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent choice, and catalyst loading. For example, heating at 70°C in polar aprotic solvents (e.g., acetonitrile) with a base like potassium carbonate can improve yields . Purity (>98%) can be verified via HPLC or GC-MS, with column chromatography as a standard purification step . Kinetic studies suggest reaction times of 6–12 hours minimize byproduct formation .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC (using a C18 column, acetonitrile/water mobile phase) or GC-MS with flame ionization detection. Ensure retention times match reference standards .
- Structural Confirmation : H/C NMR (δ ~2.5–3.5 ppm for nitrile protons, aromatic protons at δ 6.8–7.5 ppm) and FT-IR (C≡N stretch at ~2240 cm) .
Q. What are the key considerations in designing a kinetic study for the hydrolysis of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Use buffered solutions (pH 2–12) at controlled temperatures (25–50°C). Monitor hydrolysis via UV-Vis spectroscopy (λ = 270 nm for nitrile degradation products) .
- Data Precision : Report rate constants to ≤3 significant figures, reflecting instrument precision (e.g., ±0.001 s for spectrophotometric data) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory NMR data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in H NMR signals (e.g., unexpected splitting or shifts) may arise from solvent impurities or diastereomeric intermediates. Strategies include:
- Solvent Exchange : Re-dissolve samples in deuterated DMSO or CDCl to eliminate solvent artifacts .
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .
- Transition State Analysis : Apply Gaussian software to calculate activation energies for proposed mechanisms (e.g., nucleophilic substitution at the nitrile group) .
- Electronic Effects : Use Hammett σ constants to correlate substituent effects on reaction rates (e.g., electron-withdrawing groups enhance nitrile stability) .
Q. What methodologies are employed to investigate the electronic effects of substituents on the nitrile group's stability in this compound analogs?
- Methodological Answer :
- Spectroscopic Probes : UV-Vis spectroscopy to track nitrile π→π* transitions under varying substituent electronic environments .
- Electrochemical Analysis : Cyclic voltammetry (scan rate: 100 mV/s) in acetonitrile/0.1 M TBAP to measure oxidation potentials correlated with substituent Hammett parameters .
- Theoretical Studies : Natural Bond Orbital (NBO) analysis to quantify charge distribution at the nitrile carbon .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions using exact reagent grades (e.g., ≥99% purity for starting materials) and anhydrous conditions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., phenoxybutyramide from hydrolysis) that may inflate yield calculations .
- Statistical Validation : Apply t-tests (α = 0.05) to compare yields across ≥3 independent trials, reporting means ± SEM .
Q. What experimental controls are critical when studying the biological activity of this compound derivatives?
- Methodological Answer :
- Negative Controls : Include nitrile-free analogs to isolate the nitrile group's contribution to bioactivity .
- Solvent Controls : Test DMSO/ethanol vehicle effects at matching concentrations (e.g., ≤0.1% v/v) .
- Dose-Response Validation : Use IC/EC curves with ≥6 data points to ensure reproducibility in enzyme inhibition assays .
Ethical & Safety Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize nitrile waste with alkaline hypochlorite solution (pH ≥10) before disposal .
- Emergency Measures : Maintain cyanide antidote kits (e.g., hydroxocobalamin) in labs due to nitrile toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
